molecular formula C13H9BrN2O B15056443 3-(1-(4-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

3-(1-(4-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

Cat. No.: B15056443
M. Wt: 289.13 g/mol
InChI Key: PBHHGZSTZXOXOJ-UHFFFAOYSA-N
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Description

3-(1-(4-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is a chemical compound that features a bromophenyl group attached to a pyrrole ring, with a nitrile and ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile typically involves the reaction of 4-bromobenzaldehyde with pyrrole in the presence of a base, followed by the addition of a nitrile group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing the output .

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1-(4-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(4-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(4-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H9BrN2O

Molecular Weight

289.13 g/mol

IUPAC Name

3-[1-(4-bromophenyl)pyrrol-2-yl]-3-oxopropanenitrile

InChI

InChI=1S/C13H9BrN2O/c14-10-3-5-11(6-4-10)16-9-1-2-12(16)13(17)7-8-15/h1-6,9H,7H2

InChI Key

PBHHGZSTZXOXOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C(=O)CC#N)C2=CC=C(C=C2)Br

Origin of Product

United States

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